2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251684-03-3
VCID: VC11988554
InChI: InChI=1S/C20H18ClN3O2/c1-13-5-3-4-6-17(13)23-18(25)12-26-19-11-14(2)22-20(24-19)15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,23,25)
SMILES: CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide

CAS No.: 1251684-03-3

Cat. No.: VC11988554

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide - 1251684-03-3

Specification

CAS No. 1251684-03-3
Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN3O2/c1-13-5-3-4-6-17(13)23-18(25)12-26-19-11-14(2)22-20(24-19)15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,23,25)
Standard InChI Key JHQHGKFUVHXDPU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl

Introduction

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound includes a chlorophenyl group, a methylpyrimidinyl group, and a methylphenyl group, which contribute to its complex molecular structure and potential biological interactions.

Synthesis and Preparation

The synthesis of pyrimidine derivatives typically involves several steps, utilizing established organic synthesis techniques. These methods often start with readily available starting materials and require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like thin-layer chromatography (TLC) are commonly used to monitor the reaction progress.

Biological Activity and Potential Applications

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential biological activities. They can interact with various molecular targets within cells, potentially inhibiting key enzymes or receptors involved in cellular signaling pathways related to cancer proliferation or infection processes. While specific data on 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is limited, compounds in this class are generally studied for their antimicrobial and anticancer properties.

Biological Activity Table

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth
Anticancer ActivityPotential to inhibit cancer cell proliferation
Enzyme InhibitionPotential to inhibit key enzymes in cellular pathways

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